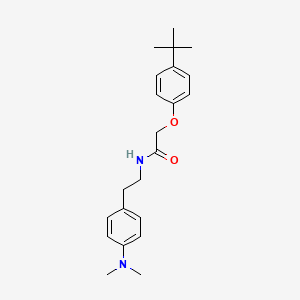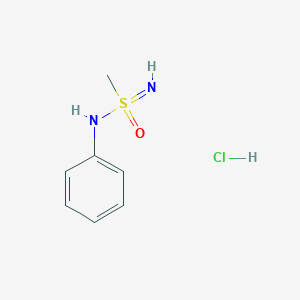![molecular formula C7H14Cl2F2N2 B2687277 3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride CAS No. 2413898-95-8](/img/structure/B2687277.png)
3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-1,8-diazaspiro[3. This compound is characterized by its unique spirocyclic structure, which includes two nitrogen atoms and two fluorine atoms, making it an interesting subject for scientific study.
Aplicaciones Científicas De Investigación
3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods may involve large-scale chemical reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride include other spirocyclic compounds with nitrogen and fluorine atoms. These compounds may share some chemical properties but differ in their specific structures and applications.
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both nitrogen and fluorine atoms. This combination of features makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
3,3-difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2.2ClH/c8-7(9)5-11-6(7)2-1-3-10-4-6;;/h10-11H,1-5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAIBYXSFYJWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C(CN2)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate](/img/no-structure.png)

![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine](/img/structure/B2687199.png)

![N-[(4-methoxythian-4-yl)methyl]-3-phenylpropanamide](/img/structure/B2687205.png)
![3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N,N-dimethylazetidine-1-sulfonamide](/img/structure/B2687208.png)
![Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2687210.png)
![2-Amino-4-(4-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2687211.png)
![7-Chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2687212.png)


![N-(3,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2687217.png)
